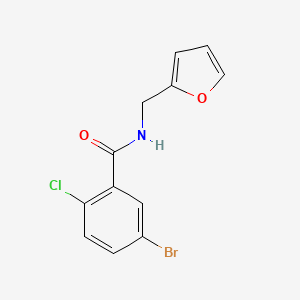

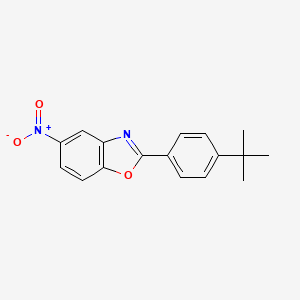

![molecular formula C16H14ClNO3 B5707416 2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile CAS No. 677760-66-6](/img/structure/B5707416.png)

2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile, commonly known as clopidogrel, is a drug used to prevent blood clots in individuals with a history of heart attacks, strokes, or peripheral artery disease. It is a thienopyridine derivative that inhibits platelet activation and aggregation by irreversibly binding to the P2Y12 receptor on the platelet surface.

Mécanisme D'action

Clopidogrel irreversibly binds to the P2Y12 receptor on the platelet surface, inhibiting the activation and aggregation of platelets. This results in a decreased risk of thrombus formation and subsequent cardiovascular events.

Biochemical and Physiological Effects

Clopidogrel has been shown to reduce the risk of cardiovascular events, including myocardial infarction, stroke, and death, in patients with acute coronary syndrome, stroke, and peripheral artery disease. It has also been shown to reduce the risk of stent thrombosis and restenosis after percutaneous coronary intervention. However, clopidogrel has been associated with an increased risk of bleeding, particularly in patients undergoing invasive procedures.

Avantages Et Limitations Des Expériences En Laboratoire

Clopidogrel is a widely used drug in clinical practice, and its mechanism of action has been well-characterized. This makes it a useful tool for investigating platelet function and thrombus formation in vitro. However, clopidogrel is not without limitations. Its irreversible binding to the P2Y12 receptor means that its effects cannot be easily reversed, which can be problematic in the event of bleeding or the need for urgent surgery.

Orientations Futures

Future research on clopidogrel could focus on identifying biomarkers that predict response to the drug, as well as developing new therapies that target platelet function and thrombus formation. Additionally, further investigation into the mechanism of action of clopidogrel could lead to the development of more effective and safer antiplatelet agents.

Méthodes De Synthèse

The synthesis of clopidogrel involves several steps, including the condensation of 2-chloro-4,6-dimethoxyphenol with chloroacetonitrile, followed by the reaction of the resulting intermediate with methylamine and acetic anhydride. The final product is obtained by the reaction of the intermediate with thioacetic acid.

Applications De Recherche Scientifique

Clopidogrel has been extensively studied for its efficacy in preventing cardiovascular events in patients with acute coronary syndrome, stroke, and peripheral artery disease. It has also been investigated for its potential use in reducing the risk of stent thrombosis and restenosis after percutaneous coronary intervention. In addition, clopidogrel has been studied in combination with aspirin for secondary prevention of cardiovascular events.

Propriétés

IUPAC Name |

2-[[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3/c1-20-15-7-11(9-19)6-14(17)16(15)21-10-13-5-3-2-4-12(13)8-18/h2-7,19H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYJCVOLNSOSOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CO)Cl)OCC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358411 |

Source

|

| Record name | STK195595 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-Chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile | |

CAS RN |

677760-66-6 |

Source

|

| Record name | STK195595 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)

![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)

![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)

![1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)

![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)

![ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5707398.png)

![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)

![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)

![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)